N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide
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Overview
Description
N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring system substituted with a benzyl group and a tetrahydrofuran ring. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Benzylation: The indole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable precursor, such as a diol, using an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-indol-4-yl)acetamide
- N-(1-benzyl-1H-indol-4-yl)propionamide
- N-(1-benzyl-1H-indol-4-yl)butyramide
Uniqueness
N-(1-benzyl-1H-indol-4-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is unique due to its specific structural features, such as the presence of both an indole ring and a tetrahydrofuran ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(1-benzylindol-4-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-22(2)17(13-20(25)27-22)21(26)23-18-9-6-10-19-16(18)11-12-24(19)14-15-7-4-3-5-8-15/h3-12,17H,13-14H2,1-2H3,(H,23,26) |
InChI Key |
UFRBOXZAKOBHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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